molecular formula C3H7Cl2NO2 B555685 3-Chloroalanine hydrochloride CAS No. 35401-46-8

3-Chloroalanine hydrochloride

Cat. No. B555685
CAS RN: 35401-46-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-UHFFFAOYSA-N
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Description

3-Chloroalanine hydrochloride is a derivative of alanine, where the -OH group attached to the α-carbon of alanine is replaced by a chlorine atom . It has a linear formula of ClCH2CH(NH2)CO2H·HCl . It is a white, water-soluble solid .


Synthesis Analysis

3-Chloroalanine hydrochloride is usually derived from the chlorination of serine . The compound is used in the synthesis of other amino acids by replacement of the chloride .


Molecular Structure Analysis

The molecular formula of 3-Chloroalanine hydrochloride is C3H7Cl2NO2 . The average mass is 159.999 Da and the monoisotopic mass is 158.985382 Da .


Chemical Reactions Analysis

The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . The reaction is as follows: ClCH2CH(NH2)CO2H + H2O → CH3C(O)CO2H + NH4Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloroalanine hydrochloride include a molecular weight of 160.00 , and a melting point of 205 °C (dec.) (lit.) .

Scientific Research Applications

Enzymatic Transformations

3-Chloroalanine hydrochloride plays a significant role in enzymatic transformations for producing useful amino acids. Enzymatic conversion of chemically synthesized 3-chloroalanine into valuable amino acids is a key area of research, contributing to the synthesis of various biologically important compounds (Nagasawa & Yamada, 1986).

Synthesis of l-β-Chloroalanine

The compound is instrumental in the enzymatic synthesis of l-β-chloroalanine from 3-chloropyruvate. This synthesis process involves alanine dehydrogenase and results in high chemical and optical yields, which is crucial for producing several l-amino acids (Kato, Fukumoto, & Asano, 1993).

Inhibition of Serine Palmitoyltransferase

Beta-chloroalanine, a related compound, has been shown to inhibit serine palmitoyltransferase both in vitro and in vivo. This inhibition is crucial for understanding the biosynthesis of sphinganine and sphingenine, which are significant in cell biology and biochemistry (Medlock & Merrill, 1987).

Study of Biochemical Changes in Diabetes Mellitus

In a metabonomic study, biochemical changes in the serum of type 2 diabetes mellitus patients were observed after the treatment with metformin hydrochloride. This study indicated significant shifts in metabolites, including 3-hydroxybutyrate and others, contributing to the understanding of diabetes treatment mechanisms (Huo et al., 2009).

Inactivation of γ-Aminobutyric Acid Aminotransferase

L-3-chloroalanine hydroxamate has been studied for its role in inactivating gamma-aminobutyric acid aminotransferase (GABA-AT), providing insights into the biochemistry of neurotransmitter regulation and potential therapeutic interventions (Silverman & Olson, 1995).

Synthesis of d-Cysteine from a Racemate of 3-Chloroalanine

Research has demonstrated the synthesis of d-cysteine from a racemate of 3-chloroalanine using cells of Pseudomonas putida, highlighting the potential of biotechnological processes in amino acid production (Nagasawa et al., 1983).

Safety And Hazards

When handling 3-Chloroalanine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroalanine hydrochloride

CAS RN

3157-46-8, 51887-89-9, 35401-46-8
Record name NSC166168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-chloropropanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Wakamiya, Y Oda, K Fukase, T Shiba - jlc.jst.go.jp
… To the solution warmed at 50C were added /3-chloroalanine hydrochloride (403mg, 2.52mmol)u) and 2.6M potassium hydroxide (1.9 ml). The solution was warmed at 50C for 30 min …
Number of citations: 0 jlc.jst.go.jp
V Swali - 2000 - eprints.soton.ac.uk
In an attempt to strive for environmental supremacy, many organisms biosynthesise and secrete peptide antibiotics which display activity against a variety of competitors. One such class …
Number of citations: 2 eprints.soton.ac.uk

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